tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

Catalog No.
S6574121
CAS No.
1932101-73-9
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamat...

CAS Number

1932101-73-9

Product Name

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1

InChI Key

FVUJIZNXJAXEJU-RNFRBKRXSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC1O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate is a chemical compound with the molecular formula C9H17NO3C_9H_{17}NO_3 and a molecular weight of 187.24 g/mol. It is classified under carbamates and is known for its structural features, including a tert-butyl group and a hydroxycyclobutyl moiety. The compound is identified by the CAS number 1932101-73-9 and is often used as a building block in organic synthesis due to its unique chemical properties .

The chemical reactivity of tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate can be attributed to its carbamate functional group, which can undergo hydrolysis to yield the corresponding amine and carbon dioxide when treated with strong acids or bases. Additionally, it can participate in nucleophilic substitution reactions, where the hydroxy group may act as a nucleophile in various organic transformations. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its reactivity in biological systems .

Research indicates that tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate exhibits notable biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as a bioactive small molecule, showing promise in modulating biological pathways relevant to various diseases. The compound's structure suggests it may interact with specific enzymes or receptors, making it a candidate for further pharmacological investigation .

The synthesis of tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutanol derivative. Common methods include:

  • Direct Carbamation: Reacting tert-butyl isocyanate with (1R,2R)-2-hydroxycyclobutanol under controlled conditions to form the desired carbamate.
  • Protective Group Strategy: Utilizing protecting groups for the hydroxyl functionality during multi-step synthesis to ensure selectivity and yield.
  • Catalytic Methods: Employing catalysts such as triethylamine or pyridine to facilitate the reaction between the components effectively.

These methods allow for high yields and purity of the final product, essential for both research and industrial applications .

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in drug design targeting specific biological pathways.
  • Biochemical Research: Used in studies exploring enzyme inhibition and receptor binding due to its structural characteristics .

Interaction studies involving tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate have focused on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Further studies are required to elucidate the exact mechanisms of action and the implications for drug development .

Several compounds share structural similarities with tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, including:

  • tert-Butyl N-(1R,2S)-2-hydroxycyclobutylcarbamate: This compound features a similar backbone but differs in stereochemistry at the hydroxyl-bearing carbon.
  • Cyclobutyl carbamates: Other derivatives of cyclobutane-based carbamates that may exhibit varying biological activities.
  • Alkoxycarbonyl derivatives: These compounds often demonstrate different reactivity profiles due to variations in their functional groups.

Comparison Table

Compound NameStructural FeaturesUnique Properties
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamateHydroxy group on cyclobutanePotential enzyme modulation
tert-Butyl N-(1R,2S)-2-hydroxycyclobutylcarbamateStereochemical variationDifferent binding affinities
Cyclobutyl carbamatesVarying substituents on cyclobutaneDiverse biological activities
Alkoxycarbonyl derivativesDifferent alkoxy groupsAltered reactivity and solubility

The uniqueness of tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate lies in its specific stereochemistry and functional groups that may confer distinct biological properties compared to its analogs .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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